molecular formula C11H14N6O3 B2721824 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide CAS No. 2034515-36-9

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2721824
CAS No.: 2034515-36-9
M. Wt: 278.272
InChI Key: RSWXVWDTSJCJQG-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound characterized by a triazine ring linked to an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazine derivative, followed by its reaction with isoxazole-5-carboxamide under controlled conditions. Specific reagents and catalysts are used to ensure the proper functional group transformations and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound might be scaled up using flow chemistry techniques, where reagents are continuously flowed through reactors. This method enhances reaction efficiency, reduces production time, and ensures consistent product quality. The reaction parameters such as temperature, pressure, and reaction time are meticulously optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved and the reagents used.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: : Hydrogenation with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Various nucleophiles/electrophiles like alkyl halides, acyl chlorides under controlled temperatures and solvent conditions.

Major Products Formed

The oxidation and reduction of this compound can lead to a variety of products, including corresponding alcohols, ketones, or amines, depending on the reaction specifics.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide has been investigated for its role in:

  • Medicinal Chemistry:

  • Biological Studies: : Used in studying cell signaling pathways, investigating its impact on specific biochemical targets.

  • Industrial Chemistry: : Functions as an intermediate in the synthesis of more complex molecules, utilized in agrochemicals and pharmaceuticals.

Mechanism of Action

The compound is known to interact with various molecular targets, possibly inhibiting specific enzymes or modulating receptor activities. The exact mechanism involves the binding to active sites or altering the conformation of target proteins, thus impacting their biological functions.

Comparison with Similar Compounds

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide stands out for its unique triazine-isoxazole structure, which differentiates it from similar compounds like:

  • N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide

  • N-((4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide

Each of these compounds shares structural similarities but differs in functional groups, leading to distinct chemical properties and applications

So, there you have it. An intricate world contained within one molecule. Any next steps?

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3/c1-17(2)10-14-8(15-11(16-10)19-3)6-12-9(18)7-4-5-13-20-7/h4-5H,6H2,1-3H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWXVWDTSJCJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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